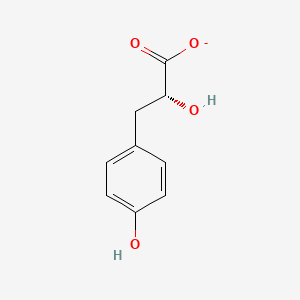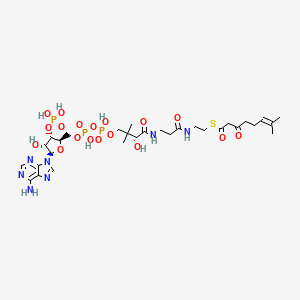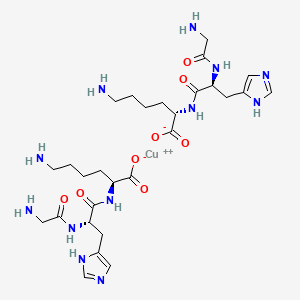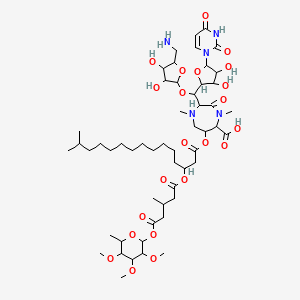
Pycnolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pycnolide is a terpene lactone.
Applications De Recherche Scientifique
Neuroprotection in Astrocytes
Pycnogenol (PYC) demonstrated neuroprotective effects against oxygen-glucose deprivation/reoxygenation-induced injury in primary rat astrocytes. The study revealed that PYC attenuated cell viability loss, oxidative stress, inflammatory cytokines accumulation, and cell apoptosis. The protective effects were mediated via NF-κB and ERK1/2 pathways (Xia, Ji, & Zhang, 2017).
Cognitive and Behavioral Health Applications
Attention Improvement in Children
Pycnogenol was observed to reduce oxidative damage to DNA, normalize total antioxidant status (TAS), and improve attention in children with attention deficit/hyperactivity disorder (ADHD) (Chovanová et al., 2006).
Dental Health Applications
Gingival Health
Chewing gums containing PYC were found to significantly reduce gingival bleeding and plaque formation compared to control gums without PYC, indicating PYC's potential for maintaining gingival health (Kimbrough et al., 2002).
Cardiovascular Health Applications
Hypertension Management
Pycnogenol supplementation resulted in a significant decrease in systolic blood pressure in mildly hypertensive patients. The study suggests a protective effect of PYC on blood pressure, although further research is needed for confirmation (Hosseini et al., 2001).
Propriétés
Nom du produit |
Pycnolide |
|---|---|
Formule moléculaire |
C20H28O6 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
[(E,1R)-5-hydroxy-1-[(2R,3R)-2-[(E)-3-hydroxy-2-methylprop-1-enyl]-4-methylidene-5-oxooxolan-3-yl]-3-methylpent-3-enyl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H28O6/c1-6-14(4)19(23)25-16(9-12(2)7-8-21)18-15(5)20(24)26-17(18)10-13(3)11-22/h6-7,10,16-18,21-22H,5,8-9,11H2,1-4H3/b12-7+,13-10+,14-6-/t16-,17-,18-/m1/s1 |
Clé InChI |
GHEIESSKOYFMTB-XSBMVCGPSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@H](C/C(=C/CO)/C)[C@@H]1[C@H](OC(=O)C1=C)/C=C(\C)/CO |
SMILES |
CC=C(C)C(=O)OC(CC(=CCO)C)C1C(OC(=O)C1=C)C=C(C)CO |
SMILES canonique |
CC=C(C)C(=O)OC(CC(=CCO)C)C1C(OC(=O)C1=C)C=C(C)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Hydrazinecarbothioamide, 2-[(5-amino-1-isoquinolinyl)methylene]-](/img/structure/B1244716.png)
![methyl 1-(2,4-difluorophenyl)-5-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1244717.png)

![2-(1-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-(3-phenylpropyl)propanamide](/img/structure/B1244720.png)
![3,5-dichloro-N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]pyridin-2-amine](/img/structure/B1244724.png)




